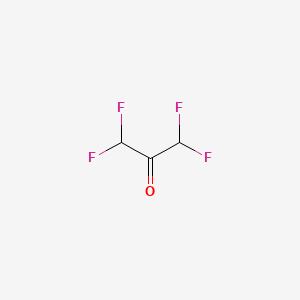1,1,3,3-Tetrafluoroacetone
CAS No.: 360-52-1
Cat. No.: VC7970253
Molecular Formula: C3H2F4O
Molecular Weight: 130.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 360-52-1 |
|---|---|
| Molecular Formula | C3H2F4O |
| Molecular Weight | 130.04 g/mol |
| IUPAC Name | 1,1,3,3-tetrafluoropropan-2-one |
| Standard InChI | InChI=1S/C3H2F4O/c4-2(5)1(8)3(6)7/h2-3H |
| Standard InChI Key | QAPXLUZMMFIIBI-UHFFFAOYSA-N |
| SMILES | C(C(=O)C(F)F)(F)F |
| Canonical SMILES | C(C(=O)C(F)F)(F)F |
Introduction
Structural and Molecular Characteristics of Fluorinated Acetones
Comparative Molecular Frameworks
Fluorinated acetones are characterized by the substitution of hydrogen atoms in the acetone backbone (C3H6O) with fluorine or other halogens. For example:
-
1,1,3,3-Tetrachloro-1,3-difluoroacetone (C3Cl4F2O) features four chlorine and two fluorine atoms asymmetrically distributed across the carbonyl group .
-
1,1,1-Trifluoroacetone (C3H3F3O) substitutes three hydrogens with fluorine on the central carbon .
A hypothetical 1,1,3,3-tetrafluoroacetone would likely adopt a symmetrical structure with fluorines at the 1 and 3 positions, resulting in a molecular formula of C3F4O. Such a configuration would enhance electronegativity and polarity compared to non-fluorinated analogs.
Physicochemical Properties
While direct data for 1,1,3,3-tetrafluoroacetone are unavailable, inferences can be drawn from related compounds:
The high density and boiling point of chlorinated derivatives like 1,1,3,3-tetrachloro-1,3-difluoroacetone suggest that tetrafluoroacetone might exhibit intermediate values due to fluorine's smaller atomic radius and stronger electronegativity compared to chlorine .
Synthesis Pathways and Challenges
Hydrogenolysis of Halogenated Precursors
The patent US20040034254A1 details the production of 1,1,1-trifluoroacetone via hydrogenolysis of halogenated trifluoroacetones (e.g., C3Cl3F3O) using transition metal catalysts in aqueous media . This method achieves high selectivity by avoiding azeotrope formation with difluoroacetone byproducts. For tetrafluoroacetone, analogous routes might involve:
-
Halogen Exchange Reactions: Substituting chlorine or bromine in precursors like 1,1-dibromo-3,3,3-trifluoroacetone (C3HBr2F3O) with fluorine using agents such as KF or SbF3 .
-
Electrophilic Fluorination: Direct fluorination of acetone derivatives using F2 or XeF2 under controlled conditions.
Separation and Purification
A critical challenge in synthesizing fluorinated acetones is separating closely boiling isomers or azeotropes. For instance, 1,1-difluoroacetone forms an azeotrope with 1,1,1-trifluoroacetone, necessitating advanced distillation or chromatography techniques . Tetrafluoroacetone’s purification would likely require similar strategies, given fluorine’s propensity to form volatile byproducts.
Industrial and Research Applications
Pharmaceutical Intermediates
1,1,1-Trifluoroacetone is a key intermediate in synthesizing fluorinated drugs, such as protease inhibitors and anti-inflammatory agents . Tetrafluoroacetone could offer enhanced metabolic stability and lipophilicity for drug candidates, though its reactivity must be carefully controlled.
Agrochemicals
Chlorinated derivatives like 1,1,3,3-tetrachloro-1,3-difluoroacetone are classified under HS Code 2914700090, indicating their use in halogenated ketone derivatives for pesticides or herbicides . Tetrafluoroacetone might serve as a precursor for novel fluorinated agrochemicals with improved environmental persistence.
Materials Science
The high thermal stability and low polarizability of fluorinated compounds make them ideal for specialty polymers and coatings. For example, 1,1-dibromo-3,3,3-trifluoroacetone (CAS 431-67-4) is utilized in synthesizing flame-retardant materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume